(E)-1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one oxalate
Description
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Properties
IUPAC Name |
(E)-1-[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS.C2H2O4/c24-20(8-7-17-4-3-13-25-17)22-11-9-16(10-12-22)14-23-15-21-18-5-1-2-6-19(18)23;3-1(4)2(5)6/h1-8,13,15-16H,9-12,14H2;(H,3,4)(H,5,6)/b8-7+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNJRMPZGRIAHA-USRGLUTNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC3=CC=CC=C32)C(=O)C=CC4=CC=CS4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CN2C=NC3=CC=CC=C32)C(=O)/C=C/C4=CC=CS4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one oxalate is a complex organic compound characterized by its diverse biological activities. This article delves into its pharmacological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
Molecular Formula : C22H23N3O5S
Molecular Weight : 441.5 g/mol
IUPAC Name : (E)-1-[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one; oxalic acid
The compound comprises a benzimidazole moiety, a piperidine ring, and a thiophene group, which contribute to its biological activity. The structural diversity allows for interactions with various biological targets, enhancing its pharmacological profile.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions:
- Enzyme Inhibition : The benzimidazole structure is known to interact with various enzymes, potentially acting as an inhibitor. For instance, compounds with similar structures have shown significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes .
- Receptor Binding : The piperidine component enhances binding affinity to specific receptors, which may lead to altered signaling pathways involved in cancer progression and other diseases .
- Antimicrobial Activity : Similar compounds have demonstrated broad-spectrum antimicrobial properties, suggesting that this compound may also exhibit efficacy against bacterial and fungal pathogens .
Biological Activity Overview
Anticancer Activity
In recent studies involving derivatives of benzimidazole, compounds similar to this compound demonstrated significant anticancer effects. For instance, one study reported that a related compound induced apoptosis in MCF cell lines with an IC50 value of 25.72 μM. Tumor growth suppression was observed in animal models treated with these benzimidazole derivatives .
Antimicrobial Efficacy
A comparative study evaluated the antimicrobial activity of several benzimidazole derivatives against common pathogens. The results indicated that compounds with structural similarities to (E)-1-(4-(benzimidazol-1-yl)methyl)piperidin-1-yl)-3-thiophen were effective against Staphylococcus aureus and Escherichia coli, with MIC values significantly lower than those of traditional antibiotics like ampicillin and ciprofloxacin .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing benzimidazole and piperidine structures exhibit notable anticancer properties. Studies have shown that derivatives of benzimidazole can inhibit cancer cell proliferation and induce apoptosis in various cancer types, including breast and lung cancers . The specific compound may enhance these effects due to its unique structural features.
Neuropharmacology
The piperidine component of the compound suggests potential applications in neuropharmacology. Compounds similar to (E)-1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one oxalate have been investigated for their ability to bind to neurotransmitter receptors, such as dopamine and serotonin receptors, which are crucial in treating conditions like schizophrenia and depression .
Antimicrobial Properties
Benzimidazole derivatives have been reported to possess antimicrobial activity against a range of pathogens. The incorporation of thiophene rings may enhance this activity due to increased lipophilicity, allowing better penetration into microbial membranes . This property could make the compound a candidate for developing new antimicrobial agents.
Case Study 1: Anticancer Mechanisms
A study published in the Journal of Medicinal Chemistry explored the anticancer mechanisms of benzimidazole derivatives. It was found that these compounds could inhibit tubulin polymerization, thereby disrupting mitotic spindle formation in cancer cells. The study highlighted the potential of similar compounds to be developed into effective anticancer agents .
Case Study 2: Neuroprotective Effects
Research conducted on piperidine-based compounds demonstrated their neuroprotective effects in animal models of neurodegeneration. These compounds showed promise in reducing oxidative stress and inflammation within neuronal cells, suggesting that this compound could be further investigated for therapeutic use in neurodegenerative diseases .
Data Table: Summary of Biological Activities
Q & A
Basic: What synthetic strategies are recommended for synthesizing this compound, and how are intermediates validated?
Answer:
The compound can be synthesized via multi-step protocols involving:
- Step 1: Condensation of benzoimidazole derivatives with piperidine-containing intermediates under acidic catalysis (e.g., HCl) to form the piperidinyl-methyl-benzoimidazole core .
- Step 2: Introduction of the thiophene-prop-2-en-1-one moiety via a Claisen-Schmidt condensation using thiophene-2-carbaldehyde and a ketone precursor under basic conditions (e.g., NaOH/EtOH) .
- Final Step: Salt formation with oxalic acid to yield the oxalate derivative.
Intermediate Validation: - Purity: Assessed via TLC/HPLC .
- Structural Confirmation: NMR (¹H/¹³C) for functional groups (e.g., imidazole protons at δ 7.5–8.5 ppm, piperidine CH₂ at δ 2.5–3.5 ppm), MS for molecular ion peaks, and elemental analysis for C, H, N content .
Basic: Which spectroscopic techniques are critical for structural elucidation, and what key spectral markers are observed?
Answer:
- ¹H/¹³C NMR:
- IR: Stretching vibrations for C=O (~1700 cm⁻¹), C=N (~1600 cm⁻¹), and aromatic C-H (~3100 cm⁻¹) .
- MS: Molecular ion peak matching the exact mass (e.g., [M+H]⁺ for C₂₃H₂₂N₃O₃S: calc. 420.14) .
Advanced: How can discrepancies in biological activity between synthetic batches be systematically addressed?
Answer:
- Root Cause Analysis:
- Mitigation:
Advanced: What computational approaches predict drug-likeness and target interactions for this compound?
Answer:
- Drug-Likeness:
- Target Docking:
Basic: How is the oxalate counterion confirmed, and what role does it play in stability?
Answer:
- Confirmation:
- Stability Role: Enhances crystallinity and solubility in aqueous media, critical for in vitro assays .
Advanced: What strategies optimize the compound’s solubility without altering its core structure?
Answer:
- Salt Forms: Test alternative salts (e.g., hydrochloride, phosphate) .
- Co-Crystallization: Use co-formers (e.g., cyclodextrins) to improve aqueous solubility .
- Prodrug Design: Introduce hydrolyzable groups (e.g., esters) on the oxalate moiety .
Basic: What pharmacological targets are plausible based on structural analogs?
Answer:
- Histamine Receptors: Benzoimidazole-piperidine hybrids show H₁/H₄ antagonism .
- Antiproliferative Targets: Oxadiazole/benzimidazole hybrids inhibit tubulin polymerization .
- Antimicrobial Targets: Thiophene derivatives disrupt bacterial membranes .
Advanced: How can SAR studies guide the optimization of this compound’s bioactivity?
Answer:
- Substitution Patterns:
- In Silico Screening: Use QSAR models to predict activity against specific targets (e.g., kinases) .
Basic: What analytical methods ensure batch consistency in large-scale synthesis?
Answer:
Advanced: What crystallographic challenges arise in determining this compound’s conformation?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
